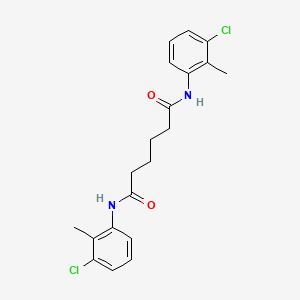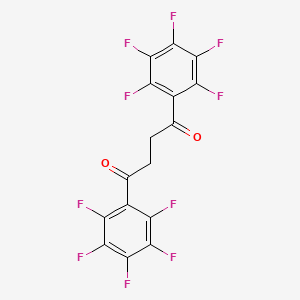
(2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the second position and a phenylpropenone moiety at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one typically involves the condensation of 2-methylindole with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
-
Step 1: Formation of Enolate Ion
- Reactants: 2-methylindole, benzaldehyde
- Conditions: Base (sodium hydroxide or potassium hydroxide), solvent (ethanol or methanol)
- Reaction: The base deprotonates the 2-methylindole to form an enolate ion.
-
Step 2: Aldol Condensation
- The enolate ion attacks the carbonyl carbon of benzaldehyde, leading to the formation of a β-hydroxy ketone intermediate.
- The intermediate undergoes dehydration to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
- Common oxidizing agents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction of the carbon-carbon double bond can yield saturated derivatives.
- Common reducing agents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
- Common reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.
Enzyme Inhibition:
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: It can be used as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. In the context of its anticancer activity, it may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1H-Indol-3-YL)-1-phenyl-2-propen-1-one
- (2E)-3-(2-Methyl-1H-indol-3-YL)-1-(4-methoxyphenyl)-2-propen-1-one
- (2E)-3-(2-Methyl-1H-indol-3-YL)-1-(4-chlorophenyl)-2-propen-1-one
Uniqueness
- Structural Features : The presence of a methyl group at the second position of the indole ring distinguishes (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one from other similar compounds.
- Biological Activity : The unique substitution pattern may confer distinct biological activities, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(E)-3-(2-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15NO/c1-13-15(16-9-5-6-10-17(16)19-13)11-12-18(20)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+ |
InChI Key |
AMSSLXLQAYRURV-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)








![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)




